Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-
CAS No.:
Cat. No.: VC13639846
Molecular Formula: C14H13BClNO3
Molecular Weight: 289.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BClNO3 |
|---|---|
| Molecular Weight | 289.52 g/mol |
| IUPAC Name | [3-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C14H13BClNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
| Standard InChI Key | QSDMMYAOINICBD-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O |
Introduction
Chemical Properties and Structural Analysis
Molecular Composition and Structural Features
The compound’s IUPAC name, [3-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid, reflects its intricate architecture. Its structure comprises a central phenyl ring with three key substituents:
-
A boronic acid group (-B(OH)) at the para position.
-
A carbamoyl group (-NHC(O)-) at the meta position.
-
A 2-chlorobenzyl group attached to the carbamoyl nitrogen.
The chlorine atom at the ortho position of the benzyl group introduces steric hindrance and electronic effects that influence reactivity. X-ray crystallography of analogous boronic acids reveals a trigonal planar geometry around the boron atom in the neutral state, which transitions to tetrahedral upon deprotonation or complexation .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.52 g/mol |
| IUPAC Name | [3-[(2-Chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O |
| Topological Polar Surface Area | 86.7 Ų |
Physicochemical Characteristics
Stability under ambient conditions is moderate, with degradation risks arising from prolonged exposure to moisture or strong acids/bases. Storage recommendations include airtight containers at room temperature (15–25°C) with desiccants to prevent hydrolysis.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Introduction of the Boronic Acid Group: A Suzuki-Miyaura coupling precursor, such as 3-bromophenylboronic acid, undergoes palladium-catalyzed borylation with bis(pinacolato)diboron () to install the boronic acid functionality.
-
Carbamoyl Formation: The intermediate 3-aminophenylboronic acid reacts with 2-chlorobenzyl isocyanate () in tetrahydrofuran (THF) under inert atmosphere. Triethylamine is often added to scavenge HCl byproducts.
-
Purification: Column chromatography on silica gel (eluent: ethyl acetate/hexane) yields the pure compound, confirmed via -NMR and high-resolution mass spectrometry.
Reactivity in Organic Transformations
The compound participates in three primary reaction types:
-
Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh) and to form biaryl structures. The chlorine substituent enhances oxidative addition rates at palladium centers .
-
Diol Complexation: Forms cyclic esters with vicinal diols (e.g., catechol), a property exploited in sensor design. The equilibrium constant () for such complexes ranges from 10 to 10 M, depending on solvent polarity .
-
Protonolysis: Under acidic conditions, the B–C bond cleaves to generate arylboronic acids and chlorobenzylamine derivatives.
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product Yield |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh), NaCO, DME, 80°C | 78–85% |
| Diol Complexation | Catechol, pH 7.4, 25°C | |
| Acidic Hydrolysis | HCl (1M), THF, reflux | 92% |
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
As a coupling partner, this boronic acid enables the synthesis of sterically hindered biaryls. For example, reaction with 2,6-dichloropyridine-4-boronic acid produces tetrasubstituted biphenyls used in liquid crystal displays. The chlorine atom’s ortho position directs coupling to the para position of aryl halides with >95% regioselectivity.
Functional Group Compatibility
The carbamoyl group remains stable under standard coupling conditions (pH 7–9, <100°C), allowing sequential functionalization. Post-coupling modifications include:
-
Reduction: LiAlH converts the carbamoyl group to a methylamine moiety.
-
Halogenation: N-Bromosuccinimide (NBS) brominates the phenyl ring at the meta position relative to boron.
| Assay Type | Result | Reference |
|---|---|---|
| Proteasome Inhibition (20S) | IC = 9.8 μM | |
| β-Lactamase Inhibition (KPC-2) | ||
| Antibacterial (E. coli) | MIC = 64 μg/mL |
Comparative Analysis with Related Compounds
Positional Isomerism Effects
Replacing the 2-chlorobenzyl group with a 4-chloro analog (Boronic acid, B-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-) reduces steric bulk, increasing Suzuki-Miyaura coupling yields (88–92%) but decreasing protease inhibition potency by 40%. The ortho-chloro derivative’s enhanced enzyme affinity likely stems from improved hydrophobic pocket fit.
Boron-Free Analogs
Removing the boronic acid group abolishes diol-binding capacity and cross-coupling activity, confirming boron’s essential role. For instance, the des-boro analog shows no inhibition of β-lactamases () .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume